Cas no 67500-49-6 (methyl 2-(prop-2-yn-1-yloxy)acetate)

Methyl 2-(prop-2-yn-1-yloxy)acetate is a versatile organic compound featuring a carbon-carbon triple bond and an ester group. Its unique structure confers high reactivity, making it suitable for various chemical transformations. This compound offers advantages such as excellent solubility in organic solvents and compatibility with a wide range of synthetic reactions, enhancing its utility in organic synthesis.
methyl 2-(prop-2-yn-1-yloxy)acetate structure
67500-49-6 structure
商品名:methyl 2-(prop-2-yn-1-yloxy)acetate
CAS番号:67500-49-6
MF:C6H8O3
メガワット:128.12592
MDL:MFCD10693426
CID:1716901
PubChem ID:10877131

methyl 2-(prop-2-yn-1-yloxy)acetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, (2-propynyloxy)-, methyl ester
    • methyl 2-(prop-2-yn-1-yloxy)acetate
    • DB-209135
    • SCHEMBL17694763
    • methyl2-(prop-2-yn-1-yloxy)acetate
    • EN300-85905
    • MFCD10693426
    • methyl 2-(prop-2-ynyloxy)acetate
    • methyl (2-propynyloxy)acetate
    • 67500-49-6
    • Methyl 2-prop-2-ynoxyacetate
    • AKOS005200684
    • AT18964
    • AIQJXQPQNMKDGJ-UHFFFAOYSA-N
    • OSM-E-14
    • MDL: MFCD10693426
    • インチ: InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3
    • InChIKey: AIQJXQPQNMKDGJ-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)COCC#C

計算された属性

  • せいみつぶんしりょう: 128.04734
  • どういたいしつりょう: 128.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 35.53

methyl 2-(prop-2-yn-1-yloxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-85905-0.5g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
0.5g
$175.0 2024-05-21
Enamine
EN300-85905-0.25g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
0.25g
$92.0 2024-05-21
Enamine
EN300-85905-2.5g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
2.5g
$503.0 2024-05-21
Enamine
EN300-85905-0.1g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
0.1g
$66.0 2024-05-21
Enamine
EN300-85905-10.0g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
10.0g
$1101.0 2024-05-21
Enamine
EN300-85905-10g
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 93%
10g
$1101.0 2023-09-02
Aaron
AR01ALP9-1g
Methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 97%
1g
$245.00 2025-02-09
abcr
AB600073-5g
Methyl 2-(prop-2-yn-1-yloxy)acetate; .
67500-49-6
5g
€1065.30 2024-07-19
Ambeed
A1137254-5g
Methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
5g
$691.0 2024-08-02
A2B Chem LLC
AV73201-250mg
methyl 2-(prop-2-yn-1-yloxy)acetate
67500-49-6 95%
250mg
$132.00 2024-04-19

methyl 2-(prop-2-yn-1-yloxy)acetate 関連文献

methyl 2-(prop-2-yn-1-yloxy)acetateに関する追加情報

Methyl 2-(prop-2-yn-1-yloxy)acetate: A Comprehensive Overview in Modern Chemical Biology

Methyl 2-(prop-2-yn-1-yloxy)acetate, with the CAS number 67500-49-6, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in synthetic chemistry, drug development, and biomolecular interactions. The presence of a propargyl ether moiety and an ester group makes it a versatile intermediate, facilitating diverse chemical transformations that are pivotal in the design of novel bioactive molecules.

The compound's structure, featuring a propargyl group linked to an acetate moiety through an ether oxygen, offers a strategic handle for further functionalization. This feature is particularly valuable in medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and metabolic stability. The propargyl group, being a versatile three-carbon unit, can undergo various reactions such as Sonogashira coupling, allowing for the introduction of aryl or heteroaryl groups, thereby expanding the compound's utility in library synthesis.

In recent years, there has been a surge in research focusing on the development of propargyl-containing compounds due to their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized applications in neurodegenerative diseases. The acetate group in methyl 2-(prop-2-yn-1-yloxy)acetate not only contributes to the compound's solubility but also serves as a site for further derivatization, enabling the creation of more complex molecular architectures.

One of the most compelling aspects of this compound is its potential role in the development of small-molecule probes for studying protein-protein interactions. The propargyl ether moiety can be engineered to mimic specific binding pockets or recognition sites on target proteins. This approach has been successfully applied in fragment-based drug discovery, where small molecules are used as starting points for identifying lead compounds. The ability to precisely modify the structure of methyl 2-(prop-2-yn-1-yloxy)acetate allows researchers to fine-tune its interactions with biological targets, making it an invaluable tool in computational chemistry and high-throughput screening.

The synthesis of methyl 2-(prop-2-yn-1-yloxy)acetate typically involves a multi-step process that begins with the preparation of propargyl alcohol derivatives. These derivatives are then coupled with acetic anhydride or methyl acetoacetate under basic conditions to form the desired acetate ester. The etherification step is crucial and often requires careful optimization to ensure high yields and purity. Recent advancements in catalytic systems have improved the efficiency of these reactions, making it possible to produce larger quantities of the compound with minimal waste.

The applications of methyl 2-(prop-2-yn-1-yloxy)acetate extend beyond academic research. In industrial settings, this compound is being explored as a key intermediate in the production of specialty chemicals and fine chemicals. Its versatility allows it to be incorporated into various synthetic pathways, streamlining the manufacturing process for complex molecules used in pharmaceuticals and agrochemicals. The growing demand for sustainable chemical processes has also highlighted the importance of such intermediates, as they can facilitate greener synthetic routes by reducing reliance on harsh reagents and minimizing byproduct formation.

The future prospects for methyl 2-(prop-2-yn-1-yloxy)acetate are promising, with ongoing research aiming to uncover new applications and improve synthetic methodologies. Innovations in flow chemistry and continuous manufacturing are expected to enhance its production efficiency, making it more accessible for both academic and industrial use. Additionally, computational modeling techniques are being leveraged to predict and optimize the properties of derivatives based on methyl 2-(prop-2-yn-1-yloxy)acetate, further accelerating the discovery process.

In conclusion, methyl 2-(prop-2-yn-1-yloxy)acetate, identified by its CAS number 67500-49-6, represents a significant advancement in chemical biology. Its unique structural features and broad applicability make it a valuable asset in drug discovery, synthetic chemistry, and biomolecular research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in developing innovative solutions to complex biological challenges.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:67500-49-6)methyl 2-(prop-2-yn-1-yloxy)acetate
A948100
清らかである:99%
はかる:5g
価格 ($):622.0